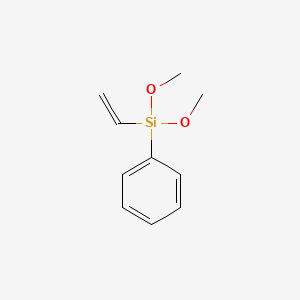
Phenylvinyldimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylvinyldimethoxysilane is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by a phenyl group and a vinyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylvinyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with methoxy groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenylvinyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes
Scientific Research Applications
Phenylvinyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism by which phenylvinyldimethoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The vinyl group allows for polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in silicone materials .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar to phenylvinyldimethoxysilane but lacks the vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups but lacks the phenyl group.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H14O2Si |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
ethenyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI Key |
IJNRGJJYCUCFHY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=C)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



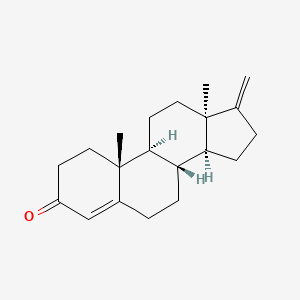
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


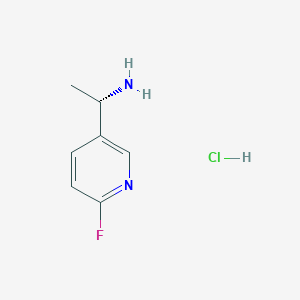
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
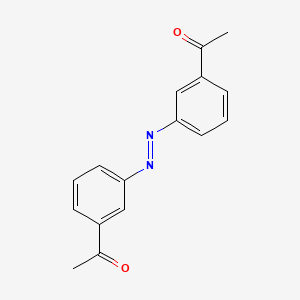
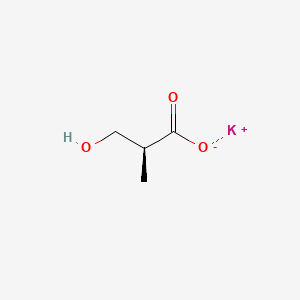
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
